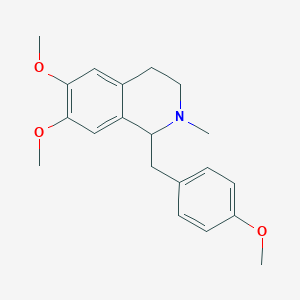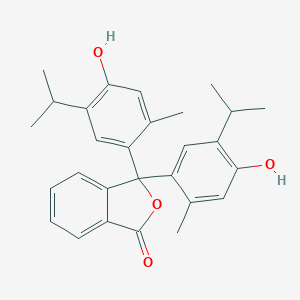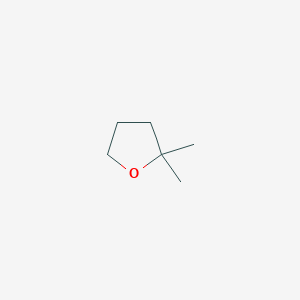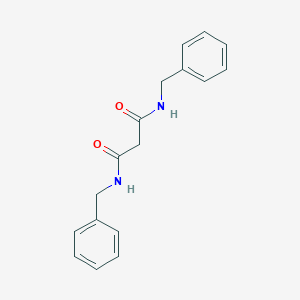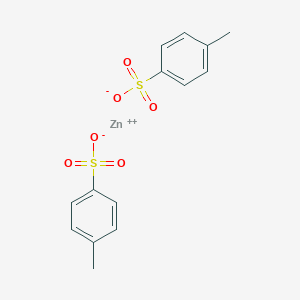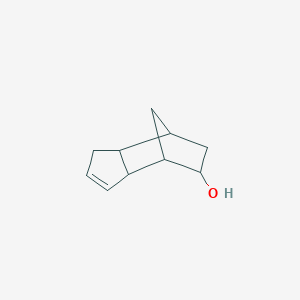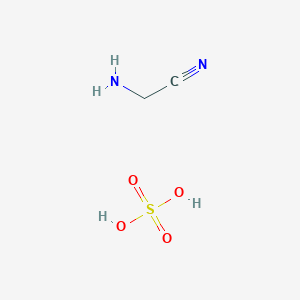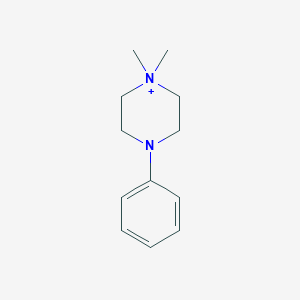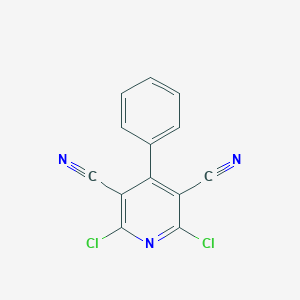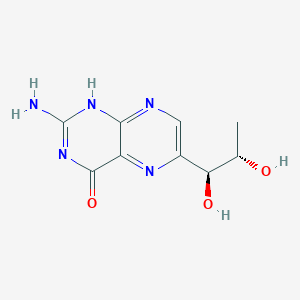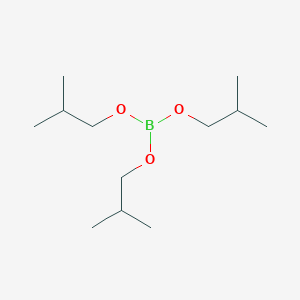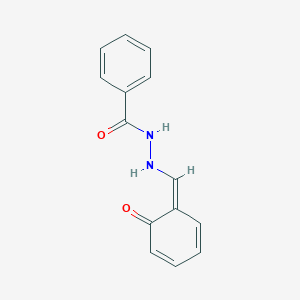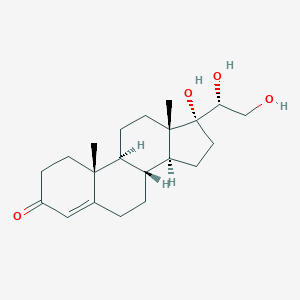
17,20,21-Trihydroxypregn-4-en-3-one, (20R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17,20,21-Trihydroxypregn-4-en-3-one, (20R)-, also known as 20-hydroxyecdysone (20E), is a naturally occurring steroid hormone found in insects and some plants. It belongs to the ecdysteroid family of hormones, which play a crucial role in the regulation of growth, development, and reproduction in insects. 20E has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.
Mécanisme D'action
The mechanism of action of 20E involves its binding to specific receptors in target cells, which then triggers a cascade of signaling events that ultimately lead to changes in gene expression and cellular function. The exact molecular mechanisms underlying these effects are still being studied, but it is believed that 20E may act through a variety of pathways, including the activation of protein kinases, the modulation of ion channels, and the regulation of transcription factors.
Effets Biochimiques Et Physiologiques
20E has a range of biochemical and physiological effects in insects and other organisms. In insects, it has been shown to stimulate the synthesis of cuticle proteins, promote the breakdown of larval tissues during metamorphosis, and regulate the timing of reproduction. In humans, 20E has been studied for its potential effects on bone metabolism, muscle growth, and cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 20E in lab experiments is its high potency and specificity, which allows researchers to study its effects on specific cellular pathways or physiological processes. Additionally, 20E is readily available and relatively inexpensive compared to other hormones or growth factors. However, one limitation of using 20E in lab experiments is its potential for non-specific effects or toxicity at high concentrations. Careful dose-response studies and appropriate controls are necessary to ensure that the observed effects are due to the hormone itself and not other factors.
Orientations Futures
There are several potential future directions for research on 20E. One area of interest is its potential applications in human health, particularly in the treatment of diseases such as cancer and osteoporosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on cellular signaling and gene expression. Finally, there is potential for the development of new drugs or therapies based on the structure and function of 20E and related ecdysteroid hormones.
Méthodes De Synthèse
The synthesis of 20E involves several steps, including the extraction of the hormone from natural sources, such as plants or insects, and its purification through various chromatographic techniques. Alternatively, 20E can be synthesized chemically from cholesterol or other sterols using specific chemical reactions.
Applications De Recherche Scientifique
20E has been widely used in scientific research, particularly in the study of insect physiology and biochemistry. It has been shown to have a range of effects on insect growth and development, including stimulating molting, regulating metamorphosis, and promoting reproduction. Additionally, 20E has been studied for its potential applications in human health, particularly in the treatment of certain diseases, such as cancer and osteoporosis.
Propriétés
Numéro CAS |
128-19-8 |
|---|---|
Nom du produit |
17,20,21-Trihydroxypregn-4-en-3-one, (20R)- |
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1 |
Clé InChI |
XNFSGLNHLVHCFT-RMWFXKKMSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)
